molecular formula C11H15N5O3S B11714435 9H-Purin-2-amine, hemihydrate CAS No. 61552-45-2

9H-Purin-2-amine, hemihydrate

Cat. No.: B11714435
CAS No.: 61552-45-2
M. Wt: 297.34 g/mol
InChI Key: HCCOXCDCIWQBMD-UHFFFAOYSA-N
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Description

2’-Deoxy-6-methylthioguanosine is a nucleoside analogue with significant antiviral and anticancer properties. It is known for its ability to inhibit DNA replication by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-6-methylthioguanosine involves several steps, including the protection and deprotection of functional groups to prevent unwanted reactions. One approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. This method allows for the deprotection of oligonucleotides with a mixture of sodium hydroxide and sodium hydrogen sulfide without significant conversion to deoxyguanosine .

Industrial Production Methods

Industrial production of 2’-Deoxy-6-methylthioguanosine typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, which is crucial for its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of 2’-Deoxy-6-methylthioguanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of 2’-Deoxy-6-methylthioguanosine include various derivatives with enhanced antiviral or anticancer properties. These derivatives are often used in further research to explore their potential therapeutic applications .

Scientific Research Applications

2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-6-methylthioguanosine involves its incorporation into DNA, where it inhibits DNA polymerase activity. This inhibition prevents the replication of viral DNA and the proliferation of cancer cells. The compound targets specific molecular pathways, including the purine salvage pathway, which is crucial for its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-6-methylthioguanosine is unique due to its specific structure, which allows for targeted inhibition of DNA polymerase. This specificity makes it particularly effective in inhibiting the replication of certain viruses and the growth of cancer cells, distinguishing it from other similar compounds .

Properties

CAS No.

61552-45-2

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)

InChI Key

HCCOXCDCIWQBMD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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